molecular formula C19H24N4O4 B2681277 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine CAS No. 946248-03-9

4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine

Cat. No.: B2681277
CAS No.: 946248-03-9
M. Wt: 372.425
InChI Key: URBIGBISCJWYCI-UHFFFAOYSA-N
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Description

4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is a complex organic compound that features a piperazine ring substituted with a 3,5-dimethoxybenzoyl group and a pyrimidine ring substituted with a methoxy and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual action on acetylcholinesterase and neurotransmitter systems makes it a promising candidate for further research in medicinal chemistry and pharmacology.

Biological Activity

The compound 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available piperazine derivatives and pyrimidine precursors. The key steps include:

  • Formation of the Piperazine Derivative : The piperazine ring is modified with a 3,5-dimethoxybenzoyl group.
  • Pyrimidine Ring Construction : The pyrimidine structure is synthesized through cyclization reactions involving appropriate precursors.
  • Final Coupling : The two components are coupled to form the final product.

Biological Activity

The biological activity of this compound has been evaluated across various studies, focusing on its potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing piperazine and pyrimidine rings have shown moderate to good activity against a range of bacterial strains. A comparative analysis is presented in Table 1.

CompoundAntimicrobial ActivityReference
Compound AModerate
Compound BGood
This compoundPending EvaluationN/A

Anti-inflammatory Activity

In addition to antimicrobial effects, compounds similar to this compound have been investigated for anti-inflammatory properties. For example, studies on related piperazine derivatives indicate that they can inhibit pro-inflammatory cytokines and reduce edema in animal models.

The proposed mechanism for the biological activity includes:

  • Inhibition of Enzymatic Pathways : Compounds may inhibit enzymes involved in inflammation and infection processes.
  • Receptor Modulation : Some derivatives may act as antagonists or agonists at specific receptors involved in pain and inflammation pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:

  • Piperazine Substitution : Variations in the substitution pattern on the piperazine ring significantly influence activity.
  • Pyrimidine Modifications : Altering functional groups on the pyrimidine core can enhance potency and selectivity.

Case Studies

  • Case Study 1 : A study evaluated a series of piperazine derivatives against various bacterial strains. The results indicated that modifications in the benzoyl group led to enhanced antimicrobial activity.
  • Case Study 2 : Research focused on anti-inflammatory effects demonstrated that certain derivatives significantly reduced inflammation markers in vivo, suggesting potential for therapeutic use in inflammatory diseases.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-13-20-17(12-18(21-13)27-4)22-5-7-23(8-6-22)19(24)14-9-15(25-2)11-16(10-14)26-3/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBIGBISCJWYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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